8-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine
CAS No.: 1172341-29-5
Cat. No.: VC3245471
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol
* For research use only. Not for human or veterinary use.
![8-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine - 1172341-29-5](/images/structure/VC3245471.png)
Specification
CAS No. | 1172341-29-5 |
---|---|
Molecular Formula | C7H6BrN3 |
Molecular Weight | 212.05 g/mol |
IUPAC Name | 8-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine |
Standard InChI | InChI=1S/C7H6BrN3/c1-5-2-3-6(8)7-9-4-10-11(5)7/h2-4H,1H3 |
Standard InChI Key | GJYMVROKAQXEKG-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C2=NC=NN12)Br |
Canonical SMILES | CC1=CC=C(C2=NC=NN12)Br |
Introduction
Chemical Structure and Properties
Structural Characteristics
8-Bromo-5-methyl- triazolo[1,5-a]pyridine features a bicyclic system with a 1,2,4-triazole ring fused to a pyridine ring in a [1,5-a] connectivity pattern. The compound contains a bromine substituent at the 8-position and a methyl group at the 5-position, both of which contribute to its unique chemical and biological properties.
The molecular formula of 8-bromo-5-methyl- triazolo[1,5-a]pyridine is C7H6BrN3, with a molecular weight of approximately 212.05 g/mol, similar to related triazolopyridine derivatives. The structure combines the nitrogen-rich triazole heterocycle with the versatile pyridine ring, creating a scaffold with multiple reactive sites and potential binding interactions.
Physical and Chemical Properties
Based on the properties of similar triazolopyridine compounds, 8-bromo-5-methyl-[1, triazolo[1,5-a]pyridine is expected to exhibit the following properties:
Property | Characteristic |
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Physical state | Crystalline solid |
Solubility | Moderately soluble in organic solvents (ethanol, acetonitrile); limited water solubility |
Stability | Relatively stable under standard conditions |
Reactivity | Reactive bromine at 8-position suitable for cross-coupling reactions |
Functional groups | Bromine (leaving group), methyl (electron-donating) |
The presence of the bromine atom at the 8-position makes this compound particularly valuable for further synthetic transformations through various methodologies, including Suzuki-Miyaura, Stille, or Buchwald-Hartwig coupling reactions .
Synthesis Methods
General Synthetic Approaches
The synthesis of 8-bromo-5-methyl- triazolo[1,5-a]pyridine typically involves multi-step procedures that include cyclization, substitution, and functionalization steps. Several approaches have been developed for the synthesis of triazolopyridine derivatives that could be adapted for this specific compound.
Optimization of Reaction Conditions
Research on similar compounds has demonstrated that the yield and selectivity of these synthetic routes can be significantly affected by various reaction parameters. Table 1 summarizes the effect of reaction conditions on the yield of similar triazolopyridine derivatives:
Entry | Molar Equiv. Acid | Atmosphere | Percent Yield |
---|---|---|---|
1 | (HOAc) 2 | Air | 34 |
2 | (HOAc) 4 | Air | 52 |
3 | (HOAc) 6 | Air | 74 |
4 | (HOAc) 6 | O₂ | 94 |
5 | (HOAc) 6 | Ar | 6 |
6 | (p-TSA) 1 | O₂ | 39 |
7 | (p-TSA) 2 | O₂ | 41 |
8 | (TFA) 1 | O₂ | 48 |
9 | (TFA) 2 | O₂ | 55 |
These findings indicate that optimal conditions for synthesizing triazolopyridine derivatives involve the use of acetic acid (6 equiv) under an oxygen atmosphere, which yields the desired products in up to 94% yield .
Mechanistic Considerations
The mechanism for the formation of triazolo[1,5-a]pyridine derivatives like 8-bromo-5-methyl- triazolo[1,5-a]pyridine typically involves several key steps:
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Nucleophilic addition of the enol form of a β-dicarbonyl compound to the N-amino-2-iminopyridine
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Oxidative dehydrogenation via reaction with molecular oxygen
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Intramolecular cyclization
This mechanism provides a foundation for understanding the reactivity patterns of these compounds and for developing more efficient synthetic strategies.
Biological Activity and Applications
Pharmaceutical Applications
8-Bromo-5-methyl- triazolo[1,5-a]pyridine and related derivatives have demonstrated significant potential in pharmaceutical development. Based on research with structurally similar compounds, this molecule may exhibit the following activities:
Neurological Applications
The triazolo[1,5-a]pyridine scaffold has been utilized in the development of compounds targeting neurological disorders. The 8-bromo-5-methyl derivative likely serves as a key intermediate in the synthesis of pharmaceuticals aimed at enhancing drug efficacy and specificity for neurological conditions .
Antimicrobial Activity
Studies have shown that derivatives of triazolopyridines possess antibacterial properties against various bacterial strains. The presence of bromine at the 8-position and methyl at the 5-position may influence the compound's interaction with bacterial targets, potentially enhancing its antimicrobial efficacy.
Enzyme Inhibition and Receptor Binding
Researchers utilize triazolopyridine compounds in studies related to enzyme inhibition and receptor binding. These investigations contribute to the understanding of various biological processes and provide insights for the development of targeted therapeutics .
Agricultural Applications
In the field of agricultural chemistry, bromo-substituted triazolopyridine derivatives have found applications in:
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Formulation of agrochemicals for effective pest control
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Development of crop protection agents with improved properties
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Enhancement of agricultural productivity through targeted interventions
The 8-bromo-5-methyl- triazolo[1,5-a]pyridine may contribute to the development of more effective and environmentally friendly agrochemicals.
Material Science Applications
Beyond biological applications, triazolopyridine derivatives like 8-bromo-5-methyl- triazolo[1,5-a]pyridine have shown potential in material science for:
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Development of advanced polymers with enhanced properties
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Creation of durable coatings with specific characteristics
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Production of materials with improved resistance to environmental factors
Analytical Applications
Similar to related compounds, 8-bromo-5-methyl- triazolo[1,5-a]pyridine could serve as a reagent in analytical methods, aiding in:
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Detection of specific chemical substances
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Quantification of analytes in complex mixtures
Research Findings and Development
Structure-Activity Relationship Studies
Research on triazolopyridine derivatives has focused on establishing structure-activity relationships (SAR) to understand how structural modifications affect biological activity. For 8-bromo-5-methyl- triazolo[1,5-a]pyridine, several key structural features influence its activity profile:
Structural Feature | Impact on Activity |
---|---|
Bromine at 8-position | Enhances reactivity; serves as a site for further functionalization |
Methyl at 5-position | Modifies electronic properties; may influence binding interactions |
[1,5-a] connectivity | Determines the spatial arrangement of nitrogen atoms; affects binding specificity |
These SAR studies provide valuable guidance for the rational design of more effective derivatives tailored for specific applications.
Synthetic Modifications and Derivatization
The presence of a bromine atom at the 8-position makes 8-bromo-5-methyl- triazolo[1,5-a]pyridine an excellent starting material for further synthetic modifications. Common transformations include:
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Cross-coupling reactions to introduce various carbon-based substituents
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Nucleophilic substitution reactions to replace bromine with other functional groups
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Metal-catalyzed functionalization to create more complex derivatives
Comparison with Related Compounds
To better understand the properties and potential applications of 8-bromo-5-methyl- triazolo[1,5-a]pyridine, it is valuable to compare it with related compounds:
Table 2: Comparison of Related Triazolopyridine Derivatives
This comparison highlights the structural similarities and differences between these compounds, which influence their reactivity, biological activity, and potential applications.
Recent Advances and Future Directions
Synthetic Methodology Improvements
Recent research has focused on developing more efficient synthetic routes for triazolopyridine derivatives, with particular emphasis on:
Emerging Applications
New applications for 8-bromo-5-methyl- triazolo[1,5-a]pyridine and related compounds continue to emerge, particularly in:
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Development of targeted therapeutics for specific diseases
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Creation of functional materials with tailored properties
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Design of selective agrochemicals with improved environmental profiles
Future Research Directions
Future research on 8-bromo-5-methyl- triazolo[1,5-a]pyridine may focus on:
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Detailed investigation of its biological activity against various targets
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Development of more selective and efficient synthetic routes
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Exploration of novel applications in emerging fields such as nanotechnology
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Computational studies to predict and optimize its properties for specific applications
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